molecular formula C22H24N2O6 B5069314 2-(3,4-dimethoxybenzyl)-N-(1,4-dioxan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide

2-(3,4-dimethoxybenzyl)-N-(1,4-dioxan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide

Cat. No. B5069314
M. Wt: 412.4 g/mol
InChI Key: PDXCCBIPAIGPAJ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxybenzyl)-N-(1,4-dioxan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide is a chemical compound that has recently gained attention in the field of scientific research. This compound is known for its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzyl)-N-(1,4-dioxan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dimethoxybenzyl)-N-(1,4-dioxan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide have been studied extensively in preclinical studies. The compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to have antioxidant properties and to inhibit certain enzymes and signaling pathways that are involved in the development and progression of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,4-dimethoxybenzyl)-N-(1,4-dioxan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide in lab experiments include its potential therapeutic applications in the treatment of various diseases, its ability to inhibit certain enzymes and signaling pathways, and its antioxidant properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at higher concentrations.

Future Directions

For the research on 2-(3,4-dimethoxybenzyl)-N-(1,4-dioxan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide include further studies on its mechanism of action, its potential therapeutic applications in the treatment of various diseases, and its toxicity at higher concentrations. Other future directions include the development of more effective synthesis methods for this compound and the evaluation of its pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxybenzyl)-N-(1,4-dioxan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide involves the reaction of 2-(3,4-dimethoxyphenyl)acetic acid with 1,4-dioxane-2-methanol in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 2-aminobenzoxazole in the presence of acetic anhydride to yield the final product.

Scientific Research Applications

2-(3,4-dimethoxybenzyl)-N-(1,4-dioxan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent.

properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-N-(1,4-dioxan-2-ylmethyl)-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-26-18-6-3-14(9-20(18)27-2)10-21-24-17-5-4-15(11-19(17)30-21)22(25)23-12-16-13-28-7-8-29-16/h3-6,9,11,16H,7-8,10,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXCCBIPAIGPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)C(=O)NCC4COCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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